molecular formula C8H10ClFN2 B12122222 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B12122222
M. Wt: 188.63 g/mol
InChI Key: GAOJCSQSPWZESZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chloro-3-fluoroaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

GAOJCSQSPWZESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Cl

Origin of Product

United States

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